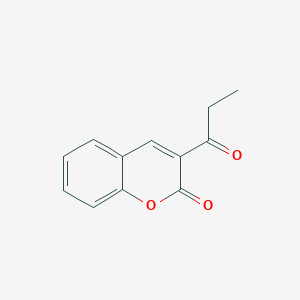

3-propanoyl-2H-chromen-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-propanoylchromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c1-2-10(13)9-7-8-5-3-4-6-11(8)15-12(9)14/h3-7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOCROEIFZQWEJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC2=CC=CC=C2OC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Propanoyl 2h Chromen 2 One and Its Structural Analogues

Strategic Approaches for 3-Acyl-2H-chromen-2-one Core Synthesis

The fundamental 3-acyl-2H-chromen-2-one structure serves as a crucial intermediate for a wide array of more complex heterocyclic compounds. Several reliable methods have been established for its synthesis.

Claisen-Schmidt Condensation Protocols for Chromen-2-one Derivatives

The Claisen-Schmidt condensation is a cornerstone reaction in organic synthesis for forming α,β-unsaturated ketones and related structures. numberanalytics.comwikipedia.org This reaction involves the base-catalyzed condensation between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org In the context of coumarin (B35378) synthesis, this typically involves the reaction of a salicylaldehyde (B1680747) with a β-ketoester, such as ethyl acetoacetate, often catalyzed by a base like piperidine (B6355638). tandfonline.comnih.gov This initial condensation is a key step in building the coumarin framework.

For the synthesis of 3-acylcoumarin derivatives specifically, a variation of this condensation is employed. For instance, 3-acetyl-2H-chromen-2-one can be condensed with various substituted benzaldehydes in the presence of piperidine and n-butanol to yield 3-[(2E)-3-(substituted phenyl)prop-2-enoyl]-2H-chromen-2-one derivatives (chalcones). tandfonline.com This demonstrates the utility of the Claisen-Schmidt reaction in extending the acyl chain at the 3-position. The reaction proceeds through the formation of a nucleophilic enolate from the ketone, which then attacks the carbonyl carbon of the aldehyde, followed by dehydration to yield the final conjugated system. numberanalytics.compraxilabs.com

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Salicylaldehyde | Ethyl acetoacetate | Piperidine | 3-Acetyl-2H-chromen-2-one | tandfonline.com |

| 3-Acetyl-2H-chromen-2-one | Substituted Benzaldehydes | Piperidine / n-butanol | 3-Prop-2-enoyl-2H-chromen-2-one derivatives | tandfonline.com |

| 3-Acetyl-2-oxo-2H-chromen | Various Aldehydes | Piperidine / Ethanol | 3-Cinnamoyl-2-oxo-2H-chromenes | researchgate.net |

Synthetic Transformations from 3-Acetyl-2H-chromen-2-one Precursors

3-Acetyl-2H-chromen-2-one is a readily accessible and versatile starting material for the synthesis of various 3-acylcoumarin derivatives, including 3-propanoyl-2H-chromen-2-one. acgpubs.orgresearchgate.net The active methyl group of the acetyl moiety is amenable to a range of chemical transformations.

One common approach is the Mannich reaction, where 3-acetylcoumarin (B160212) reacts with paraformaldehyde and various substituted secondary or primary amines to produce 3-(β-N-substituted amino propanoyl)-2H-chromen-2-one derivatives. derpharmachemica.comresearchgate.netderpharmachemica.com This reaction effectively adds an aminomethyl group to the acetyl moiety, elongating the chain.

Alkylation of the 3-acetylcoumarin is another strategy. For example, reaction with allyl silane (B1218182) in the presence of a fluoride (B91410) ion and titanium chloride can introduce an allyl group. acgpubs.org While direct methylation at the C4 position can occur with diazomethane, transformations at the acetyl group are key for propanoyl synthesis. rsc.org The 3-bromoacetylcoumarin derivative, prepared by treating 3-acetylcoumarin with copper(II) bromide, is a highly useful intermediate. acgpubs.org This bromo-derivative can react with a variety of nucleophiles to introduce different functional groups, paving the way for further modifications to achieve the propanoyl side chain. acgpubs.orgnih.gov

Multicomponent Reaction (MCR) Strategies for Chromenone Scaffolds

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecular scaffolds in a single step from three or more starting materials. nih.govacs.org These strategies have been successfully applied to the synthesis of chromenone-based structures. mdpi.comnih.gov

For instance, a three-component reaction involving salicylaldehydes, an active methylene (B1212753) compound, and a nucleophile under basic catalysis can lead to the formation of chromenopyridine scaffolds. nih.gov While not directly yielding 3-acylcoumarins, this illustrates the power of MCRs in building the core heterocyclic system. More specifically, MCRs have been developed for the synthesis of chromene-fused pyrroles and other complex systems starting from coumarin precursors like 3-formylcoumarins or coumarin-3-carboxylic acids. nih.govmdpi.com Although a direct MCR for this compound is not prominently documented, the principles of MCRs, such as those initiated by Knoevenagel condensation, offer a potential pathway for its efficient synthesis. uc.pt

Specific Synthesis of the Propanoyl Moiety at the C-3 Position of 2H-chromen-2-one

Achieving the specific 3-propanoyl side chain requires targeted synthetic methods, either by direct introduction of the propanoyl group or by modifying a related functional group at the C-3 position.

Direct Acylation and Related Synthetic Routes

Directly acylating a pre-formed coumarin ring at the C-3 position is a challenging but potential route. While Friedel-Crafts acylation is a standard method for introducing acyl groups to aromatic rings, its application to coumarins can be complex. vulcanchem.com

A more common and effective strategy involves using a coumarin derivative that is already functionalized at the C-3 position. One such method is the reaction of 3-acetylcoumarin with paraformaldehyde and substituted anilines in ethanol, which yields 3-[3-(substituted amino)propanoyl]-2H-chromen-2-one derivatives. derpharmachemica.com This Mannich-type reaction builds the three-carbon propanoyl backbone with a terminal amino group.

Another approach starts from 4-hydroxycoumarin (B602359), which can be acylated to give 3-acyl-4-hydroxycoumarin derivatives. For example, reacting 4-hydroxy-2H-chromen-2-one with acetic acid in the presence of phosphorus oxychloride yields 3-acetyl-4-hydroxy-2H-chromen-2-one. nih.govconnectjournals.com This can be further extended to the propionyl analogue under similar conditions. nih.gov

| Starting Material | Reagents | Product Type | Reference |

|---|---|---|---|

| 3-Acetylcoumarin | Paraformaldehyde, Substituted Amines, Ethanol | 3-[3-(substituted amino)propanoyl]-2H-chromen-2-one | derpharmachemica.com |

| 4-Hydroxy-2H-chromen-2-one | Propionic Acid / POCl₃ (analogous to acetic acid reaction) | 3-Propanoyl-4-hydroxy-2H-chromen-2-one | nih.gov |

| 3-Hydroxycoumarin | Propionyl chloride / Base | 2-oxo-2H-chromen-3-yl propionate | researchgate.net |

Functionalization of Prop-2-enoyl Intermediates

An alternative and powerful strategy involves the synthesis of a 3-(prop-2-enoyl)-2H-chromen-2-one intermediate, which is a coumarin chalcone (B49325). This intermediate contains a carbon-carbon double bond in the side chain that can be subsequently reduced to yield the desired saturated propanoyl group.

These chalcone intermediates are typically synthesized via a Claisen-Schmidt condensation between 3-acetyl-2H-chromen-2-one and an appropriate aldehyde (in this case, formaldehyde (B43269) or its equivalent would be needed, though reactions with aromatic aldehydes are more common). tandfonline.com For example, the condensation of 3-acetyl-2H-chromen-2-one with various benzaldehydes produces a range of 3-[(2E)-3-arylprop-2-enoyl]-2H-chromen-2-ones. tandfonline.comresearchgate.net

Once the 3-(prop-2-enoyl) intermediate is formed, the double bond can be reduced. Standard reduction methods, such as catalytic hydrogenation using a palladium catalyst (Pd/C) and hydrogen gas, can selectively reduce the exocyclic double bond without affecting the aromatic coumarin core. This chemo-selective reduction is a common tactic in organic synthesis to convert an α,β-unsaturated ketone into a saturated ketone, thus providing a clean route to this compound from its unsaturated precursor.

Green Chemistry Principles and Sustainable Synthetic Routes for Chromenone Derivatives

The synthesis of chromenone derivatives is increasingly guided by the principles of green chemistry, which prioritize the reduction or elimination of hazardous substances. yale.eduopcw.org These principles advocate for waste prevention, maximizing atom economy, using less hazardous chemical syntheses, designing safer chemicals, and employing safer solvents and auxiliaries. yale.eduopcw.orgsolubilityofthings.com Furthermore, designing for energy efficiency, using renewable feedstocks, reducing unnecessary derivatization, utilizing catalysis, designing for degradation, and implementing real-time analysis for pollution prevention are crucial aspects. yale.eduopcw.org

In the context of chromenone synthesis, these principles have led to the development of more environmentally friendly protocols. researchgate.net Traditional methods often rely on hazardous reagents and generate significant waste. researchgate.net To counter this, innovative techniques such as microwave irradiation, ultrasound-assisted synthesis, the use of eco-friendly solvents, and mechanochemistry are being implemented. researchgate.netresearchgate.net These methods offer advantages like improved scalability, cost-effectiveness, and easier purification of the final products. researchgate.net

For instance, the Pechmann condensation, a fundamental reaction for creating chromenone structures, has been adapted to be more sustainable. researchgate.net Mechanochemical Pechmann procedures, which use a high-speed ball mill mixer at room temperature under solvent-free conditions, provide a rapid and environmentally benign alternative to traditional methods that require harsh acidic or basic conditions and high temperatures. researchgate.net Ultrasound has also been successfully used to drive the synthesis of substituted chromenes, achieving high yields in short reaction times using environmentally benign solvents like water. researchgate.net

Table 1: Comparison of Traditional vs. Green Synthetic Methods for Chromenone Derivatives

| Feature | Traditional Synthetic Methods | Green Synthetic Methods |

| Reagents | Often hazardous and stoichiometric | Non-toxic catalysts, renewable feedstocks |

| Solvents | Often toxic and volatile organic solvents | Water, ionic liquids, deep eutectic solvents, or solvent-free |

| Energy | Often require high temperatures and prolonged heating | Microwave irradiation, ultrasound, mechanochemistry (often at room temp) |

| Waste | Generation of significant hazardous waste | Minimal waste generation |

| Efficiency | Can have lower yields and require complex purification | Often higher yields, easier purification, better atom economy |

Catalytic Systems in the Synthesis of this compound Analogues

Catalysis plays a pivotal role in the synthesis of chromenone derivatives, aligning with green chemistry principles by offering more selective and efficient reaction pathways compared to stoichiometric reagents. yale.eduopcw.org Various catalytic systems, including metal-based catalysts, Brønsted and Lewis acids/bases, and even biocatalysts, have been employed. uva.nl

In the synthesis of 3-substituted 2H-chromenes, iron-catalyzed intramolecular alkyne-carbonyl metathesis has proven effective, yielding the desired products in high yields from simple alkynyl ethers of salicylaldehyde. uva.nl Gold catalysts, such as Ph3PAuNTf2, have also been utilized to synthesize 2H-chromenes from propargyl aryl ethers under mild conditions. uva.nl

For the Pechmann condensation, a common route to the core coumarin structure, acid catalysts are frequently used. Recent advancements have seen the use of catalysts like indium chloride (InCl3) to improve yields and shorten reaction times in industrial-scale productions.

Furthermore, heterogeneous catalysts are gaining traction due to their ease of separation and reusability. For example, graphene oxide nanosheets have been successfully used as a recyclable catalyst in the microwave-assisted synthesis of coumarin derivatives. oiccpress.com These nanosheets demonstrated excellent reusability over multiple catalytic cycles, highlighting a sustainable approach to the synthesis of these compounds. oiccpress.com The development of such catalytic systems is crucial for creating efficient, cost-effective, and environmentally responsible methods for producing this compound and its analogues.

Table 2: Catalytic Systems in Chromenone Synthesis

| Catalyst Type | Example(s) | Application | Advantages |

| Metal Catalysts | FeCl3, Ph3PAuNTf2 | Intramolecular alkyne-carbonyl metathesis, cyclization of propargyl aryl ethers | High yields, can operate under mild conditions |

| Acid Catalysts | InCl3, H2SO4 | Pechmann condensation | Improved yields and reaction times |

| Heterogeneous Catalysts | Graphene Oxide Nanosheets | Microwave-assisted multi-component reactions | Reusability, ease of separation, environmentally friendly |

Chemical Reactivity and Derivatization Studies of 3 Propanoyl 2h Chromen 2 One Scaffolds

Reactions Involving the Propanoyl Side Chain

The propanoyl side chain at the 3-position of the 2H-chromen-2-one ring is a key locus for a variety of chemical transformations. Its reactivity is primarily centered around the carbonyl group and the adjacent alpha-carbon.

Modifications and Functional Group Transformations of the Carbonyl Group

The carbonyl group of the propanoyl side chain is susceptible to a range of nucleophilic attacks and condensation reactions. These reactions are fundamental for extending the molecular framework and introducing new functionalities.

One common modification involves the stereospecific reduction of the carbonyl group. For instance, the use of sodium borohydride (B1222165) can reduce the ketone to a secondary alcohol. nih.gov This transformation introduces a new chiral center and a hydroxyl group that can be further functionalized.

Condensation reactions with various reagents are also widely employed. Reaction with hydroxylamine (B1172632) hydrochloride in pyridine (B92270) can convert the carbonyl group into an oxime. nih.gov This oxime can then undergo further reactions, such as etherification. For example, treatment with a base like potassium t-butoxide followed by an alkyl halide (e.g., methyl iodide, ethyl iodide, propyl iodide) yields the corresponding oxime ether. nih.gov Similarly, acylation of the oxime with acyl chlorides like acetyl chloride or propionyl chloride in the presence of a base like triethylamine (B128534) produces O-acyl oximes. nih.gov

Furthermore, the propanoyl side chain can participate in Mannich reactions. The reaction of 3-acetylcoumarin (B160212), a related compound, with paraformaldehyde and various secondary amines in the presence of concentrated HCl leads to the formation of 3-(β-N-substituted amino propanoyl)chromen-2-one Mannich bases. researchgate.net This demonstrates the potential for introducing amino functionalities via the propanoyl chain.

The carbonyl group also facilitates the synthesis of chalcone-like structures. Claisen-Schmidt condensation of 3-acetyl-2H-chromen-2-one with various substituted benzaldehydes yields 3-[(2E)-3-(substituted phenyl)prop-2-enoyl]-2H-chromen-2-one derivatives. tandfonline.comuobaghdad.edu.iq These coumarin-chalcone hybrids are valuable intermediates for the synthesis of other heterocyclic systems. uobaghdad.edu.iq

Table 1: Examples of Carbonyl Group Modifications

| Starting Material | Reagent(s) | Product Type |

| 3-Propanoyl-2H-chromen-2-one | Sodium Borohydride | Secondary Alcohol |

| This compound | Hydroxylamine Hydrochloride, Pyridine | Oxime |

| Oxime Derivative | Potassium t-butoxide, Alkyl Halide | Oxime Ether |

| Oxime Derivative | Triethylamine, Acyl Chloride | O-Acyl Oxime |

| 3-Acetylcoumarin | Paraformaldehyde, Secondary Amine, HCl | Mannich Base |

| 3-Acetyl-2H-chromen-2-one | Substituted Benzaldehyde, Piperidine (B6355638)/Butanol | Coumarin-Chalcone Hybrid |

Reactivity at the Alpha-Carbon of the Propanoyl Chain (e.g., α-Halogenation)

The carbon atom adjacent to the carbonyl group, known as the alpha-carbon, is activated and its hydrogens are acidic, making it a site for various substitution reactions. msu.edulibretexts.orgmasterorganicchemistry.comlibretexts.org This reactivity is crucial for introducing halogens and other functional groups that serve as handles for further chemical transformations.

Alpha-halogenation is a key reaction at this position. The treatment of 3-acylcoumarins with bromine in a solvent like chloroform (B151607) results in the formation of 3-bromoacetyl coumarin (B35378) derivatives. acgpubs.org This reaction can also be achieved using copper(II) bromide in a mixture of chloroform and ethyl acetate (B1210297). acgpubs.org The introduction of a bromine atom at the alpha-position significantly enhances the electrophilicity of the carbon, making it an excellent substrate for nucleophilic substitution and a precursor for the synthesis of various fused heterocyclic systems. For example, 3-(α-bromoacetyl)coumarins are highly reactive towards nucleophilic displacement. mdpi.com

The acidic nature of the α-hydrogens is due to the electron-withdrawing effect of the adjacent carbonyl group, which stabilizes the resulting enolate anion through resonance. msu.educhemistry.coach This property allows for reactions beyond halogenation. For instance, enolates can participate in alkylation reactions, forming new carbon-carbon bonds. libretexts.org While not explicitly detailed for this compound in the provided context, the general principles of α-carbon reactivity strongly suggest this possibility. libretexts.orglibretexts.org

The rate of acid-catalyzed α-halogenation is often independent of the halogen concentration, indicating that the formation of the enol intermediate is the rate-determining step. libretexts.org This enol then rapidly reacts with the halogen. libretexts.org In base-promoted halogenation, an enolate is formed which then attacks the halogen. libretexts.org

Table 2: Alpha-Halogenation of 3-Acylcoumarins

| Starting Material | Reagent(s) | Solvent(s) | Product |

| 3-Acylcoumarin | Bromine | Chloroform | 3-Bromoacetyl coumarin |

| 3-Acylcoumarin | Copper(II) Bromide | Chloroform / Ethyl Acetate | 3-Bromoacetyl coumarin |

Cyclization Reactions and Formation of Fused Heterocyclic Systems

The reactive nature of the this compound scaffold makes it an excellent precursor for the synthesis of various fused and appended heterocyclic systems. These reactions often involve the propanoyl side chain, either directly or after initial modification, to build new rings onto the coumarin core.

Synthesis of Pyrazole (B372694) Derivatives from Chromenone Precursors

The synthesis of pyrazole rings fused or attached to the coumarin moiety is a well-established area of research. These reactions typically involve the condensation of a 1,3-dicarbonyl system, or a derivative thereof, with a hydrazine-based reagent.

One common strategy begins with the conversion of a 3-acylcoumarin into a more reactive intermediate. For example, 3-acetyl coumarin can be condensed with DMF/DMA to form an enaminone, (E)-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one. kthmcollege.ac.in Refluxing this enaminone with different hydrazines, such as phenylhydrazine (B124118), leads to the formation of 3-(1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one derivatives. kthmcollege.ac.in

Another approach involves the cyclization of 3-acylcoumarin hydrazones. These hydrazones can be formed by the reaction of the 3-acylcoumarin with a hydrazine. Subsequent oxidative cyclization, for instance using copper sulfate (B86663) or copper(II) acetate as a catalyst and air as the oxidant, can efficiently yield chromeno[4,3-c]pyrazol-4(1H)-ones through direct C-N bond formation. researchgate.net Magnetically reusable solid acid catalysts, such as Fe3O4@MCM-41-SO3H, have also been employed for the solvent-free synthesis of pyrazoles from 3-acylcoumarins and arylhydrazines. researchgate.netcdnsciencepub.com

A multi-step synthesis can also be employed, starting from the coumarin-chalcone hybrids. These chalcones can be brominated to form 3-[2,3-dibromo-3-(substituted phenyl)propanoyl]-2H-chromen-2-one derivatives. tandfonline.com The reaction of these dibromo derivatives with phenylhydrazine in the presence of triethylamine then yields 3-[3-(substituted phenyl)-1-phenyl-1H-pyrazol-5-yl]-2H-chromen-2-one compounds. tandfonline.com

Formation of Thiophene (B33073) and Thiazole (B1198619) Derivatives

The this compound scaffold, particularly after α-halogenation, is a valuable precursor for the synthesis of thiophene and thiazole derivatives.

The Gewald reaction is a classic method for thiophene synthesis. The reaction of 3-(2-bromoacetyl)-2H-chromen-2-one with elemental sulfur and an active methylene (B1212753) compound like malononitrile (B47326) or ethyl cyanoacetate (B8463686) in the presence of a base such as triethylamine yields substituted thiophene derivatives fused to the coumarin ring. mdpi.com

Thiazole derivatives are commonly synthesized by reacting α-haloketones with a thioamide-containing reagent. For instance, 3-bromoacetylcoumarin can be condensed with various thioamides and related compounds. Reactions with 2-aminothiazole, 2-amino-4-phenylthiazole, and 2-aminobenzothiazole (B30445) in DMF lead to the corresponding substituted 2H-chromen-2-ones. acgpubs.org Similarly, reaction with acetyl or propanoyl thiosemicarbazide (B42300) yields 2-acetyl or propanoylhydrazinethiazolyl-coumarins, which can be further cyclized. acgpubs.org The reaction of 3-bromoacetylcoumarin with potassium salts of dithiocarbamic acids affords 3-[(N,N-disubstitutedthiocarbamoylthio)acetyl]coumarin derivatives. acgpubs.org

Table 3: Synthesis of Thiophene and Thiazole Derivatives

| Precursor | Reagent(s) | Product Type |

| 3-(2-Bromoacetyl)-2H-chromen-2-one | Elemental Sulfur, Malononitrile, Triethylamine | Thiophene Derivative |

| 3-Bromoacetylcoumarin | 2-Aminothiazole, DMF | Thiazole Derivative |

| 3-Bromoacetylcoumarin | Acetylthiosemicarbazide | Hydrazinethiazolyl-coumarin |

| 3-Bromoacetylcoumarin | Potassium salt of dithiocarbamic acid | (Thiocarbamoylthio)acetyl-coumarin |

Cycloaddition Reactions Leading to Pyrimidine (B1678525) Derivatives

The α,β-unsaturated ketone moiety present in coumarin-chalcone derivatives, which are synthesized from this compound precursors, is an excellent Michael acceptor and participates in cycloaddition reactions to form pyrimidine derivatives.

A common route involves the reaction of these coumarin-chalcone hybrids with urea (B33335) or thiourea (B124793) in the presence of a base. For example, reacting coumarin-chalcones with thiourea in an ethanolic base solution yields pyrimidine derivatives. uobaghdad.edu.iq This reaction proceeds through a Michael addition followed by intramolecular cyclization and dehydration.

Another strategy involves the reaction of an enaminone intermediate, such as (E)-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one, with a suitable dinucleophile. researchgate.net For instance, treatment of this enamine with 6-aminothiouracil can afford pyrimidine derivatives. researchgate.net These reactions highlight the versatility of the this compound scaffold in constructing complex heterocyclic systems through cycloaddition pathways.

Nucleophilic and Electrophilic Substitution Patterns on the Chromenone Ring System

The reactivity of the this compound ring system towards substitution reactions is dictated by the electronic properties of the fused bicyclic structure. The benzene (B151609) ring can undergo electrophilic substitution, while the pyrone ring is susceptible to nucleophilic attack.

Nucleophilic Substitution: The chromenone core is an electron-deficient system, making it a target for nucleophiles. Nucleophilic attack can occur at several positions, primarily at C-2 and C-4 of the pyrone ring. eurjchem.com Attack at C-2 by a nucleophile often leads to the opening of the lactone ring. This reactivity is a cornerstone of many synthetic transformations, where subsequent ring-closure reactions with bifunctional nucleophiles can lead to a wide array of different heterocyclic systems. eurjchem.com

The α-carbon of the 3-propanoyl group is also a site for nucleophilic substitution, particularly after activation. For example, α-halogenation of the propanoyl group (analogous to 3-bromoacetylcoumarin) creates a highly reactive electrophilic center. This allows for facile nucleophilic displacement of the halide by various nucleophiles, which is a key step in the synthesis of many derivatives, including fused thiazoles and other heterocycles. acgpubs.orgnih.gov

Electrophilic Substitution: Electrophilic aromatic substitution reactions on the this compound scaffold occur on the benzene portion of the molecule. msu.edu The reactivity and orientation of substitution are governed by the directing effects of the substituents on the benzene ring and the influence of the pyrone ring itself. The heterocyclic oxygen atom acts as an activating, ortho, para-directing group, favoring substitution at the C-5 and C-7 positions. Conversely, the α,β-unsaturated lactone system, including the C-2 carbonyl, is electron-withdrawing and deactivating. msu.eduresearchgate.net

Advanced Spectroscopic Characterization of 3 Propanoyl 2h Chromen 2 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, while two-dimensional techniques reveal through-bond and through-space correlations between nuclei.

In the ¹H NMR spectra of 3-propanoyl-2H-chromen-2-one and its derivatives, the protons of the coumarin (B35378) core and the propanoyl side chain exhibit characteristic chemical shifts. The aromatic protons of the chromen-2-one ring typically appear in the downfield region, generally between δ 6.3 and 8.0 ppm. For instance, in a derivative, the aromatic protons of the coumarin ring system show coupling patterns in this range.

The protons of the propanoyl group give rise to distinct signals. The methylene (B1212753) protons (-CH₂-) adjacent to the carbonyl group typically appear as a quartet, while the terminal methyl protons (-CH₃) resonate as a triplet. For example, in the ¹H NMR spectrum of 3-{3-[(2-methoxyphenyl)amino]propanoyl}-2H-chromen-2-one, the four protons of the -CH₂- groups appear as a singlet at δ 2.72 ppm, and the pyran-H singlet is observed at δ 8.49 ppm. derpharmachemica.com In another example, 3-(3-Butoxypropanoyl)-2H-chromen-2-one, the vinylic proton H-4 appears as a singlet at δ 8.43 ppm, and the aromatic protons are observed as a multiplet in the range of δ 7.26-7.64 ppm. niscpr.res.in

Specific substitutions on the coumarin ring or the propanoyl chain will influence the exact chemical shifts and coupling constants, providing valuable information for structural confirmation. derpharmachemica.comchimicatechnoacta.ru

Table 1: Representative ¹H NMR Data for this compound Derivatives This table is interactive. Click on the headers to sort the data.

| Compound | Solvent | Proton | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Reference |

|---|---|---|---|---|---|---|

| 3-(3-Butoxypropanoyl)-2H-chromen-2-one | CDCl₃ + CCl₄ | H-4 | 8.43 | s | - | niscpr.res.in |

| Ar-H | 7.26-7.64 | m | - | niscpr.res.in | ||

| O-CH₂ | 3.76 | t | 6.1 | niscpr.res.in | ||

| CO-CH₂ | 3.40 | t | 6.6 | niscpr.res.in | ||

| CH₂ | 3.34 | t | 6.1 | niscpr.res.in | ||

| CH₂ | 1.55-1.48 | m | - | niscpr.res.in | ||

| CH₂ | 1.31-1.24 | m | - | niscpr.res.in | ||

| CH₃ | 0.83-0.88 | t | - | niscpr.res.in | ||

| 3-{3-[(2-methoxyphenyl)amino]propanoyl}-2H-chromen-2-one | CDCl₃ | Pyran-H | 8.49 | s | - | derpharmachemica.com |

| Ar-H | 6.57-7.67 | m | - | derpharmachemica.com | ||

| N-H | 3.46 | s | - | derpharmachemica.com | ||

| -CH₂- | 2.72 | s | - | derpharmachemica.com |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound derivatives, the carbonyl carbon of the propanoyl group typically resonates at a downfield chemical shift, around δ 195-200 ppm. The carbonyl carbon of the coumarin lactone appears at a distinct chemical shift as well. For example, in 3-(3-butoxypropanoyl)-2H-chromen-2-one, the propanoyl carbonyl carbon appears at δ 195.9 ppm, while the lactone carbonyl is at δ 158.8 ppm. niscpr.res.in The carbon atoms of the aromatic ring and the propanoyl side chain can be assigned based on their chemical shifts and by using 2D NMR techniques. researchgate.net

Table 2: Representative ¹³C NMR Data for a this compound Derivative This table is interactive. Click on the headers to sort the data.

| Compound | Solvent | Carbon | Chemical Shift (δ ppm) | Reference |

|---|---|---|---|---|

| 3-(3-Butoxypropanoyl)-2H-chromen-2-one | CDCl₃ + CCl₄ | C=O (propanoyl) | 195.9 | niscpr.res.in |

| C=O (lactone) | 158.8 | niscpr.res.in | ||

| C-4 | 147.2 | niscpr.res.in | ||

| Aromatic & Vinylic C | 116.9-155.5 | niscpr.res.in | ||

| O-CH₂ | 71.3 | niscpr.res.in | ||

| CO-CH₂ | 65.6 | niscpr.res.in | ||

| CH₂ | 42.9 | niscpr.res.in | ||

| CH₂ | 29.5 | niscpr.res.in | ||

| CH₂ | 28.5 | niscpr.res.in | ||

| CH₃ | 22.7 | niscpr.res.in |

Two-dimensional (2D) NMR experiments are powerful for unambiguously assigning proton and carbon signals and for elucidating the connectivity within a molecule. ceon.rs

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. libretexts.orgucl.ac.uk It is useful for identifying adjacent protons in the propanoyl chain and within the aromatic system of the coumarin ring. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. huji.ac.il This is instrumental in assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals correlations between protons and carbons that are separated by two or three bonds. huji.ac.il This technique is particularly valuable for identifying quaternary carbons (carbons with no attached protons) and for confirming the connection between the propanoyl side chain and the coumarin ring. libretexts.org For instance, a cross-peak between the H-4 proton of the coumarin ring and the carbonyl carbon of the propanoyl group would definitively establish their connectivity.

The combined application of these 1D and 2D NMR techniques allows for a complete and detailed structural characterization of this compound and its derivatives. ceon.rsvulcanchem.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. chimicatechnoacta.ru In the IR spectrum of this compound and its derivatives, several characteristic absorption bands are expected.

The most prominent peaks are typically due to the carbonyl (C=O) stretching vibrations. The lactone carbonyl of the coumarin ring and the ketone carbonyl of the propanoyl group usually show strong absorptions in the region of 1650-1750 cm⁻¹. vulcanchem.com For example, in 3-{3-[(2-methoxyphenyl)amino]propanoyl}-2H-chromen-2-one, a strong band at 1739 cm⁻¹ is attributed to the C=O stretch. derpharmachemica.com In another derivative, the C=O functionality of the coumarin ring shows a strong absorption band at 1706 cm⁻¹. chimicatechnoacta.ru Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretches from the propanoyl group appear just below 3000 cm⁻¹. derpharmachemica.comchimicatechnoacta.ru

Table 3: Characteristic IR Absorption Frequencies for this compound Derivatives This table is interactive. Click on the headers to sort the data.

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Aromatic C-H | Stretch | > 3000 | derpharmachemica.comchimicatechnoacta.ru |

| Aliphatic C-H | Stretch | < 3000 | chimicatechnoacta.ru |

| C=O (Lactone & Ketone) | Stretch | 1650 - 1750 | derpharmachemica.comvulcanchem.com |

| C=C (Aromatic) | Stretch | 1450 - 1600 | derpharmachemica.com |

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. chimicatechnoacta.ru High-resolution mass spectrometry (HRMS) provides a very precise molecular weight, which can be used to determine the elemental composition of the molecule. chimicatechnoacta.ru

In the mass spectrum of this compound, the molecular ion peak [M]⁺ would confirm its molecular weight. For derivatives, the observed molecular ion peak confirms the successful synthesis. For instance, the HRMS of a derivative with the molecular formula C₁₈H₁₆ClNO₃ showed a molecular ion peak [M]⁺ at m/z = 330.06. chimicatechnoacta.ru

The fragmentation pattern observed in the mass spectrum can provide valuable structural information. Common fragmentation pathways for coumarin derivatives often involve the cleavage of substituent groups and the fragmentation of the coumarin ring itself. Analysis of these fragments helps to confirm the structure of the parent molecule. derpharmachemica.com

X-ray Crystallography for Precise Solid-State Molecular Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. cam.ac.uk By diffracting X-rays off a single crystal of the compound, a detailed electron density map can be generated, from which the precise positions of all atoms in the molecule can be determined. cam.ac.uk This provides accurate bond lengths, bond angles, and torsional angles.

For this compound and its derivatives, a single-crystal X-ray structure would provide unambiguous confirmation of its molecular structure, including the planarity of the coumarin ring system and the conformation of the propanoyl side chain. nih.gov The crystal packing can also be analyzed to understand intermolecular interactions such as hydrogen bonding and π-π stacking, which influence the physical properties of the compound. nih.gov For example, in the crystal structure of a related compound, 3-[2-(4-methylphenyl)ethynyl]-2H-chromen-2-one, the coumarin ring system is nearly planar. nih.gov

Computational and Theoretical Investigations of 3 Propanoyl 2h Chromen 2 One Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental electronic and structural properties of molecules. For 3-propanoyl-2H-chromen-2-one derivatives, these methods provide a microscopic understanding of their stability, reactivity, and potential for intramolecular interactions.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It is widely employed to determine the optimized geometry and electronic properties of coumarin (B35378) derivatives. rsc.orgthenucleuspak.org.pk

Electronic properties such as dipole moment, polarizability, and molecular electrostatic potential (MEP) are also calculated using DFT. bohrium.comnih.gov The MEP map is particularly useful as it identifies the electrophilic and nucleophilic sites within the molecule. rsc.orgthenucleuspak.org.pk For a typical 3-acylcoumarin, the carbonyl oxygen atoms of both the lactone and the acyl group are expected to be regions of high negative potential (nucleophilic), while the hydrogen atoms and the carbonyl carbon atoms would exhibit positive potential (electrophilic).

Table 1: Calculated Geometric Parameters for a Representative 3-Acylcoumarin using DFT

| Parameter | Bond Length (Å) / Angle (°) |

| C2=O1 (Lactone) | ~ 1.20 |

| C3-C(acyl) | ~ 1.48 |

| C(acyl)=O(acyl) | ~ 1.22 |

| C2-O1-C9 | ~ 121.5° |

| O1-C2-C3 | ~ 117.8° |

| C2-C3-C4 | ~ 120.5° |

Note: These are typical values based on DFT studies of similar 3-acylcoumarin structures.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. thenucleuspak.org.pkbohrium.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability.

In this compound, the HOMO is generally expected to be localized over the benzopyran ring, indicating that this is the primary site for electrophilic attack. The LUMO, conversely, is often distributed over the α,β-unsaturated carbonyl system, including the C3 and C4 positions and the propanoyl group. cdnsciencepub.comcdnsciencepub.com The energy gap (ΔE) between the HOMO and LUMO is a significant parameter that correlates with the molecule's reactivity; a smaller energy gap implies higher reactivity and lower kinetic stability. bohrium.com

The introduction of different substituents on the coumarin ring can modulate the HOMO and LUMO energy levels and, consequently, the energy gap. rsc.org This tuning of the electronic properties is a key strategy in the design of coumarin derivatives with specific optical or biological functions.

Table 2: Representative FMO Energies and Energy Gaps for a 3-Acylcoumarin Derivative

| Parameter | Energy (eV) |

| EHOMO | ~ -6.5 to -7.0 |

| ELUMO | ~ -2.0 to -2.5 |

| Energy Gap (ΔE) | ~ 4.0 to 5.0 |

Note: Values are illustrative and can vary based on the specific derivative and computational method.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the delocalization of electron density between occupied Lewis-type NBOs (donor orbitals) and unoccupied non-Lewis-type NBOs (acceptor orbitals). ijarse.commdpi.com This analysis is particularly useful for understanding intramolecular charge transfer (ICT) and the stabilizing effects of hyperconjugation. rsc.org

Analysis of Frontier Molecular Orbitals (FMO) and Energy Gaps

Molecular Docking Simulations for Ligand-Biomolecular Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. biointerfaceresearch.com This method is invaluable in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

Molecular docking simulations are used to predict the binding affinity, typically expressed as a binding energy (in kcal/mol), of a ligand to its biological target. biointerfaceresearch.com For coumarin derivatives, these simulations have been performed against a variety of targets, including enzymes like cholinesterases and protein kinases. ijarse.comresearchgate.netfrontiersin.org

In the context of this compound derivatives, docking studies can identify the most probable binding poses within the active site of a target protein. For instance, studies on similar coumarins have shown that the coumarin scaffold can fit into hydrophobic pockets, while the substituent groups can form specific interactions with the protein residues. frontiersin.org The calculated binding affinity provides an estimate of the ligand's potency; a more negative binding energy generally indicates a stronger and more stable interaction.

Beyond predicting the binding pose and affinity, molecular docking provides detailed insights into the intermolecular interactions that stabilize the ligand-receptor complex. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking. researchgate.netfrontiersin.org

For a molecule like this compound, the carbonyl oxygen of the lactone and the propanoyl group can act as hydrogen bond acceptors. The aromatic rings of the coumarin scaffold can engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues (e.g., tyrosine, tryptophan, phenylalanine) in the binding site. frontiersin.org Characterizing these interactions is crucial for understanding the basis of molecular recognition and for the rational design of more potent and selective inhibitors. For example, docking studies of coumarin derivatives with multidrug-resistance-associated protein 1 (MRP1) have identified key hydrogen bonds with residues in the nucleotide-binding domains. nih.gov

Table 3: Common Intermolecular Interactions for Coumarin Derivatives in Protein Binding Sites

| Interaction Type | Potential Interacting Groups on Coumarin | Interacting Amino Acid Residues |

| Hydrogen Bonding | Lactone Carbonyl, Acyl Carbonyl | Serine, Threonine, Tyrosine, Aspartate, Glutamate (B1630785) |

| Hydrophobic Interactions | Benzene (B151609) Ring, Alkyl Chain | Alanine, Valine, Leucine, Isoleucine |

| π-π Stacking | Benzene Ring, Pyranone Ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |

Prediction of Binding Affinities and Modes

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This approach is pivotal in predicting the activity of novel derivatives and optimizing lead compounds.

2D-QSAR studies for coumarin derivatives, including those with a this compound scaffold, have been employed to understand the relationship between their physicochemical properties and biological activities. These models utilize descriptors calculated from the 2D representation of the molecules, such as topological, electronic, and constitutional descriptors.

For instance, a study on a series of 2-((1H-indol-3-yl)thio)-N-phenylacetamide derivatives as influenza A virus inhibitors utilized 2D-QSAR models. semanticscholar.org The models were built using a multilinear regression (MLR) method with genetic function approximation (GFA) for selecting the most relevant descriptors. semanticscholar.org The statistical quality of these models, indicated by high correlation coefficients (r²) and cross-validated correlation coefficients (q²), demonstrated their predictive power. semanticscholar.org Such studies reveal that descriptors related to the molecule's shape, size, and electronic properties are often crucial for their activity. researchgate.netresearchgate.netnih.gov

In another example, 2D-QSAR analysis of 3-iodochromone derivatives as potential fungicides indicated that descriptors like DeltaEpsilonC, T_2_Cl_6, T_2_F_6, T_T_F_3, and ZCompDipole significantly influence their fungicidal activity. frontiersin.org These findings are valuable for the structural optimization of new derivatives with enhanced potency. frontiersin.org

A comprehensive 2D-QSAR investigation on chromen-2-one-based piperidine (B6355638) derivatives identified six key descriptors affecting their activity: Nitrogens Count, SdssCcount, SssOE-Index, T-2–2-7, ChiV6chain, and SssCH2E-Index. researchgate.net This information was subsequently used to design 83 new derivatives with predicted IC50 values, highlighting the practical application of 2D-QSAR in lead generation. researchgate.net

3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by considering the three-dimensional properties of molecules. basicmedicalkey.com These methods are essential for elucidating the steric, electrostatic, and hydrophobic interactions between a ligand and its target receptor. basicmedicalkey.comnih.gov

CoMFA calculates the steric and electrostatic fields around a set of aligned molecules to correlate them with their biological activities. mdpi.compitt.edu This results in contour maps that visualize regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity. pitt.edu For a series of 5-aryl-2,2-dialkyl-4-phenyl-3(2H)-furanone derivatives acting as selective COX-2 inhibitors, a CoMFA model yielded a high cross-validated R² of 0.664, indicating good predictive ability. nih.gov

CoMSIA , in addition to steric and electrostatic fields, evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. mdpi.commdpi.com This often leads to more robust and predictive models. A CoMSIA study on the same series of COX-2 inhibitors produced a model with a cross-validated R² of 0.777. nih.gov The contour maps from this analysis provided valuable insights into the structural requirements for enhanced inhibitory activity, highlighting the importance of hydrophobic and hydrogen bond donor substituents. nih.gov

For a series of 2-((1H-indol-3-yl)thio)acetamide analogs, 3D-QSAR models were developed, with the CoMSIA model showing good predictive power (q² = 0.767). semanticscholar.org These models, based on docking alignments, provide a natural and reasonable elucidation of the structural requirements for activation. pitt.edu

| Methodology | Key Descriptors | Primary Output | Example Application | Reference |

|---|---|---|---|---|

| 2D-QSAR | Topological, Electronic, Constitutional | Mathematical equation correlating descriptors with activity | Predicting anti-influenza activity of 2-((1H-indol-3-yl)thio)-N-phenylacetamide derivatives | semanticscholar.org |

| CoMFA | Steric and Electrostatic Fields | 3D contour maps showing favorable/unfavorable regions | Analyzing selective COX-2 inhibitors based on a 5-aryl-2,2-dialkyl-4-phenyl-3(2H)-furanone scaffold | nih.gov |

| CoMSIA | Steric, Electrostatic, Hydrophobic, H-bond Donor/Acceptor Fields | 3D contour maps with additional interaction fields | Improving the predictive model for selective COX-2 inhibitors | nih.gov |

Two-Dimensional (2D-QSAR) Approaches

Molecular Dynamics Simulations for Conformational Landscapes and Ligand-Protein Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand, such as a this compound derivative, and its protein target. researchgate.net These simulations can reveal the conformational changes that occur upon binding, the stability of the ligand-protein complex, and the key amino acid residues involved in the interaction. plos.org

MD simulations have been used to study the binding of coumarin derivatives to various proteins, including human serum albumin (HSA) and multidrug-resistance-associated protein 1 (MRP1). researchgate.netplos.org In a study of coumarin derivatives binding to HSA, MD simulations showed that the protein-drug complex remains stable in an aqueous solution and revealed conformational changes in HSA upon ligand binding. plos.org The simulations helped to understand the stability of the complex, with equilibration being reached at around 3.5 ns. acs.org

In another study investigating potential MRP1 inhibitors, MD simulations were employed to explore the conformational dynamics of the protein upon binding of a coumarin derivative. researchgate.net The results suggested that the derivative could lock the protein in an outward-facing conformation, potentially inhibiting its function. researchgate.net Similarly, MD simulations of coumarin-piperazine hybrids targeting enzymes implicated in Alzheimer's disease helped to assess the dynamic behavior and stability of the compounds within the binding sites of these enzymes. mdpi.com

The binding free energies calculated from MD simulations, often using methods like MM-PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), can provide a quantitative measure of the binding affinity. mdpi.com For example, in a study of coumarin derivatives as dual inhibitors for managing post-prandial hyperglycemia, binding free energy calculations were performed on trajectories from the last 50 ns of the simulation. mdpi.com

| System Studied | Key Finding | Significance | Reference |

|---|---|---|---|

| Coumarin derivatives with Human Serum Albumin (HSA) | The protein-drug complex is stable in aqueous solution, and the protein undergoes conformational changes upon binding. | Provides insights into the transport and distribution of these compounds in the body. | plos.org |

| Coumarin derivative with Multidrug-Resistance-Associated Protein 1 (MRP1) | The ligand may lock the protein in an outward-facing conformation, suggesting a mechanism of inhibition. | Aids in the design of compounds to overcome multidrug resistance in cancer. | researchgate.net |

| Coumarin-piperazine hybrids with enzymes for Alzheimer's therapy | Assessed the dynamic behavior and stability of the compounds in the enzyme binding sites. | Helps in the rational design of multi-target-directed ligands. | mdpi.com |

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions

In silico ADME prediction is a crucial step in early-stage drug discovery, helping to identify candidates with favorable pharmacokinetic properties. jchr.orgnih.gov For this compound derivatives, various computational tools are used to predict properties like gastrointestinal absorption, blood-brain barrier permeability, metabolic stability, and potential toxicity. jchr.orgnih.gov

Software like SwissADME provides a comprehensive platform for predicting a wide range of ADME parameters. jchr.orgjchr.org Studies on coumarin derivatives have shown that these compounds generally exhibit good drug-like properties. jchr.orgnih.gov For instance, many derivatives show high predicted gastrointestinal absorption and adherence to Lipinski's rule of five, which suggests good oral bioavailability. jchr.orgnih.govnih.gov

However, some coumarin derivatives have been predicted to have potential cardiotoxicity, which can be further investigated by in silico models for hERG K+ channel blockage. nih.gov The introduction of certain functional groups, such as nitrile or amidine, can increase the predicted levels of hepatotoxicity markers. nih.gov Conversely, the presence of an acetoxy substituent has been shown to have a positive effect on the predicted pharmacokinetic parameters. nih.gov

In silico ADME studies of novel 3-(3-(1H-indol-3-yl)-3-phenylpropanoyl)-4-hydroxy-2H-chromen-2-one derivatives showed promising results, with none of the synthesized compounds violating Lipinski's rule of five. nih.gov Similarly, ADME predictions for a series of 3-((dicyclohexylamino)(substituted phenyl/heteryl)-methyl)-4-hydroxy-2H-chromen-2-one derivatives showed satisfactory results for oral drug-like behavior. mdpi.com

| Derivative Class | Predicted Property | Finding | Reference |

|---|---|---|---|

| General Coumarin Derivatives | Gastrointestinal Absorption | High | jchr.org |

| General Coumarin Derivatives | Lipinski's Rule of Five | Generally compliant, suggesting good oral bioavailability | jchr.orgnih.govnih.gov |

| 7-O-Alkilaminocoumarins | Hepatotoxicity | Predicted to be non-hepatotoxic | nih.gov |

| Coumarins with nitrile or amidine groups | Hepatotoxicity | Predicted to have increased levels of hepatotoxicity markers | nih.gov |

| 3-(3-(1H-indol-3-yl)-3-phenylpropanoyl)-4-hydroxy-2H-chromen-2-one derivatives | Drug-likeness | Promising results with no violation of Lipinski's rule | nih.gov |

Mechanistic Insights into Biological Activities of 3 Propanoyl 2h Chromen 2 One Analogues in Vitro and Non Clinical Focus

Anti-Microbial Efficacy and Proposed Mechanisms of Action

Analogues of 3-propanoyl-2H-chromen-2-one, which belong to the broader coumarin (B35378) class of compounds, have been the subject of extensive research to evaluate their potential as antimicrobial agents. These studies, conducted in vitro, reveal a significant spectrum of activity against various bacterial and fungal pathogens. The core 2H-chromen-2-one scaffold is a versatile platform for chemical modification, leading to derivatives with enhanced potency and specific mechanisms of action.

Derivatives of this compound have demonstrated notable antibacterial properties against a range of both Gram-positive and Gram-negative bacteria. The synthesis of various series of these compounds, often starting from 3-acetyl-2H-chromen-2-one or 3-propanoyl-2H-chromen-2-ones, has yielded molecules with significant efficacy. tandfonline.comuran.uaresearchgate.net

In vitro antimicrobial screenings are commonly performed using methods like the agar-dilution or agar (B569324) cup plate method to determine the minimum inhibitory concentration (MIC) or the zone of inhibition. tandfonline.comderpharmachemica.com Studies have consistently evaluated these compounds against clinically relevant strains such as the Gram-positive Staphylococcus aureus and Bacillus subtilis, and the Gram-negative Escherichia coli and Pseudomonas aeruginosa. derpharmachemica.comnih.govderpharmachemica.comtandfonline.com

For instance, a series of 3-[3-(substituted phenyl)-1-phenyl-1H-pyrazol-5-yl]-2H-chromen-2-one derivatives showed that certain compounds exhibited excellent antibacterial activity against both Gram-positive and Gram-negative bacteria, with some demonstrating efficacy comparable to the standard drug ciprofloxacin. nih.govtandfonline.com Another study involving 3-[3-(substituted amino)propanoyl]-2H-chromen-2-one derivatives also reported moderate antimicrobial activity. derpharmachemica.com Furthermore, the synthesis of 3-(2-N-(aryl,acyl)amino-5-methyl-1,3-thiazol-4-yl)-2H-chromen-2-ones, derived from 3-(2-bromopropanoyl)-2H-chromen-2-ones, produced compounds that effectively inhibited the growth of S. aureus, E. coli, and P. aeruginosa. uran.ua One particular derivative, 8-methoxy-3-{2-[(2-methoxyphenyl)amino]-5-methyl-1,3-thiazol-4-yl}-2H-chromen-2-one, displayed higher activity against E. coli than the reference drug Streptomycin. uran.uaneliti.com

Table 1: Antibacterial Activity of this compound Analogues

| Derivative Class | Gram-Positive Strains Tested | Gram-Negative Strains Tested | Key Findings | Reference |

|---|---|---|---|---|

| 3-[3-(substituted phenyl)-1-phenyl-1H-pyrazol-5-yl]-2H-chromen-2-one | Staphylococcus aureus, Bacillus subtilis | Escherichia coli, Pseudomonas aeruginosa | Some derivatives (4d, 4h, 4i) showed encouraging activity compared to ciprofloxacin. | nih.govtandfonline.com |

| 3-[3-(substituted amino)propanoyl]-2H-chromen-2-one | Staphylococcus aureus, Bacillus subtilis | Escherichia coli, Pseudomonas aeruginosa | Compounds demonstrated moderate antimicrobial activity. | derpharmachemica.comderpharmachemica.com |

| 3-(2-N-(aryl,acyl)amino-5-methyl-1,3-thiazol-4-yl)-2H-chromen-2-ones | Staphylococcus aureus | Escherichia coli, Pseudomonas aeruginosa | Some compounds showed high activity against P. aeruginosa. One derivative was more active against E. coli than Streptomycin. | uran.uaneliti.com |

| 2H-chromen-2-one derivatives with 1,2,3-triazole moiety | Staphylococcus aureus, Bacillus subtilis, Staphylococcus epidermis | Escherichia coli, Pseudomonas aeruginosa, Salmonella typhi, Klebsiella pneumoniae | Morpholine (B109124) and N-acetyl piperazine-containing compounds showed promising activity. One compound was most active against P. aeruginosa. | nih.gov |

In addition to antibacterial effects, certain analogues of this compound have been assessed for their antifungal properties. The coumarin scaffold is known to be a constituent of many natural products with antifungal activity. derpharmachemica.com

Research into novel 2H-chromen-2-one derivatives bearing a 1,2,3-triazole moiety revealed significant antifungal potential. nih.gov These synthesized compounds were evaluated against a panel of fungi, including Aspergillus fumigatus, Aspergillus flavus, Aspergillus niger, and Candida albicans. The results were notable, with all tested compounds in this series demonstrating excellent activity against A. fumigatus, A. flavus, and C. albicans. nih.gov Remarkably, the activity of these compounds against Aspergillus fumigatus was found to be superior to that of the standard antifungal drug, miconazole. nih.gov

Table 2: Antifungal Activity of this compound Analogues

| Derivative Class | Fungal Strains Tested | Key Findings | Reference |

|---|---|---|---|

| 2H-chromen-2-one derivatives with 1,2,3-triazole moiety | Aspergillus niger, Aspergillus fumigatus, Aspergillus flavus, Candida albicans | Excellent activity against A. fumigatus, A. flavus, and C. albicans. Activity against A. fumigatus was superior to the reference drug miconazole. | nih.gov |

To understand the basis of the observed antibacterial activity, researchers have explored the potential molecular targets of these coumarin derivatives. One promising target that has emerged from computational studies is the bacterial enzyme tRNA (guanine37-N1)-methyltransferase (TrmD). uran.uaresearchgate.netneliti.com

TrmD is a crucial enzyme for the survival of many bacteria, including P. aeruginosa, particularly under stress conditions. uran.uaresearchgate.netneliti.com It catalyzes the methylation of guanine (B1146940) at position 37 in the anticodon loop of specific tRNAs, a modification essential for maintaining the correct reading frame during protein synthesis. Inhibition of this enzyme can therefore lead to bacterial growth arrest. Docking studies performed on 3-(2-N-(aryl,acyl)amino-5-methyl-1,3-thiazol-4-yl)-2H-chromen-2-one derivatives indicated that these compounds can bind effectively to the active site of TrmD. uran.uaresearchgate.netneliti.com This suggests that the antimicrobial activity of this class of compounds may be mediated, at least in part, by the inhibition of this vital bacterial enzyme. uran.uaneliti.com

Antifungal Activity Assessment

Anti-Proliferative Activity in In Vitro Cellular Models

The 2H-chromen-2-one scaffold is also prevalent in compounds investigated for anticancer properties. Analogues of this compound have been synthesized and evaluated for their anti-proliferative effects against various human cancer cell lines in vitro.

A range of 3-substituted-2H-chromen-2-one derivatives have been tested for their cytotoxic effects on several human carcinoma cell lines. Common cell lines used in these in vitro assays include HeLa (cervical cancer), HCT-116 (colon carcinoma), and HepG-2 (liver carcinoma). derpharmachemica.comresearchgate.netnih.gov

For example, a series of 3-[3-(substituted amino)propanoyl]-2H-chromen-2-one derivatives underwent in vitro cytotoxicity studies on HeLa cell lines, with some compounds in the series showing moderate antiproliferative activity. derpharmachemica.comderpharmachemica.com Similarly, other studies have investigated pyrazole-based derivatives of 3-acryloyl-2H-chromen-2-one against a panel of cancer cells including HepG-2 and HCT-116, identifying several derivatives with high potency. researchgate.net The anti-proliferative activity is typically quantified by determining the IC50 value, which represents the concentration of the compound required to inhibit cell growth by 50%.

Table 3: Anti-Proliferative Activity of this compound Analogues

| Derivative Class | Cell Lines Tested | Key Findings | Reference |

|---|---|---|---|

| 3-[3-(substituted amino)propanoyl]-2H-chromen-2-one | HeLa | Compounds from the PYR series possess moderate antiproliferative activity. | derpharmachemica.comderpharmachemica.com |

| 3-(3-(1,3-diphenyl-1H-pyrazol-4-yl)acryloyl)-2H-chromen-2-one derivatives | HepG-2, HCT-116 | Hydrazide, thiosemicarbazide (B42300), and thiazolidinone derivatives exhibited the highest potency against the tested cell lines. | researchgate.net |

| 1,3,4-Thiadiazoline−coumarin hybrids | HeLa, HepG-2 | Synthesized compounds exhibited potent cytotoxic activity with IC50 values ranging from 1.72−13.16 μM. | researchgate.net |

To elucidate the mechanisms underlying the anti-proliferative effects of these coumarin analogues, studies have investigated their interactions with key cellular targets involved in cancer progression. The Epidermal Growth Factor Receptor (EGFR) is a primary focus of this research. derpharmachemica.comderpharmachemica.com

EGFR is a receptor tyrosine kinase that plays a central role in regulating cell proliferation, survival, and differentiation. frontiersin.org Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer drug development. frontiersin.org Molecular docking studies have been conducted to predict the binding of 3-substituted-2H-chromen-2-one derivatives to the EGFR protein, suggesting that these compounds may exert their antiproliferative effects by inhibiting EGFR signaling. derpharmachemica.comderpharmachemica.com

Evaluation Against Diverse Human Carcinoma Cell Lines (e.g., HeLa, HCT-116, HepG-2)

Anti-Inflammatory Effects and Associated Molecular Pathways

Analogues of this compound, which belong to the broader class of coumarins, have demonstrated notable anti-inflammatory properties through various in vitro and non-clinical studies. Their mechanisms of action often involve the modulation of key inflammatory pathways and the inhibition of enzymes that play a crucial role in the inflammatory cascade.

Coumarin derivatives are recognized for their ability to reduce tissue swelling and modulate the immune response. nih.gov A key mechanism underlying their anti-inflammatory effect is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. nih.gov These enzymes are critical for the synthesis of prostaglandins (B1171923) and leukotrienes, which are potent inflammatory mediators. By blocking COX and LOX, coumarin analogues can effectively dampen the inflammatory response. nih.gov Specifically, derivatives with 5- or 6-hydroxy or vicinal dihydroxy substitutions have been shown to be effective inhibitors of lipoxygenase. nih.gov

Research has shown that synthetic coumarin derivatives can inhibit the production of pro-inflammatory cytokines. frontiersin.org For instance, in lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW 264.7, certain coumarin derivatives have been observed to decrease the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). frontiersin.orgmdpi.com This reduction is often linked to the inhibition of pathways like the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs). frontiersin.orgmdpi.com The NF-κB pathway is a pivotal regulator of inflammatory gene expression, and its inhibition by coumarins leads to a downstream reduction in inflammatory mediators. frontiersin.org

Furthermore, some coumarin derivatives have shown the ability to reduce the expression of inflammatory cytokines such as IL-1β and IL-6 in intestinal tissue, suggesting their potential in ameliorating intestinal inflammation. frontiersin.orgcarcinogenesis.com In studies using the carrageenan-induced rat paw edema model, a standard in vivo test for acute inflammation, certain 3-substituted coumarin derivatives have exhibited significant anti-inflammatory activity. researchgate.netthieme-connect.de For example, compounds like 3-[3-(diethylamino) propanoyl]-2H-chromen-2-one and 3-[3-(piperidine-1-yl) propanoyl]-2H-chromen-2-one showed substantial inhibition of edema. researchgate.netthieme-connect.de

The anti-inflammatory potential is also highlighted by in vitro assays such as the inhibition of protein denaturation, a well-documented cause of inflammation. mdpi.com Certain coumarin hybrids have demonstrated significant inhibition of albumin denaturation. mdpi.comnih.gov

Antioxidant Properties and Free Radical Scavenging Mechanisms

Analogues of this compound and other coumarin derivatives are recognized for their significant antioxidant properties, which contribute to their biological activities. frontiersin.orgmdpi.com Their ability to scavenge free radicals and chelate metal ions helps in mitigating oxidative stress, a condition implicated in numerous diseases. pharmpharm.ru

The antioxidant capacity of coumarin derivatives is often evaluated by their ability to scavenge stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and hydrogen peroxide. nih.govias.ac.in The effectiveness of this scavenging activity is often concentration-dependent. nih.gov Theoretical studies using density functional theory (DFT) have been employed to understand the mechanisms behind this free radical scavenging activity. acs.orgbcpublication.org These studies have explored several mechanisms, including:

Hydrogen Atom Transfer (HAT): This is often the favored mechanism in nonpolar environments, where the antioxidant donates a hydrogen atom to the free radical. acs.orgbcpublication.org

Sequential Proton Loss Electron Transfer (SPLET): This mechanism is typically preferred in polar solvents. acs.orgbcpublication.org

Single-Electron Transfer followed by Proton Transfer (SET-PT): This is another plausible pathway for radical scavenging. mdpi.com

The structural features of coumarin derivatives, such as the presence and position of hydroxyl groups on the aromatic ring, play a crucial role in their antioxidant potential. nih.govsemanticscholar.org For instance, a catechol (dihydroxybenzene) moiety significantly enhances radical scavenging activity due to its ability to stabilize the resulting phenoxy radical through electron delocalization. nih.govsemanticscholar.org

In addition to direct radical scavenging, some coumarin derivatives can enhance the body's endogenous antioxidant defenses. nih.gov They can activate the Nrf2 signaling pathway, which upregulates the expression of antioxidant enzymes like heme oxygenase-1 (HO-1), superoxide (B77818) dismutase (SOD), and glutathione (B108866) S-transferase (GST). mdpi.com

Enzyme Inhibition Studies of Chromenone Derivatives

Carbonic Anhydrase Isoform Inhibition

Coumarin derivatives have emerged as a distinct class of carbonic anhydrase (CA) inhibitors. nih.gov Their mechanism is unique in that they act as "prodrug inhibitors". nih.gov The esterase activity of the CA enzyme hydrolyzes the lactone ring of the coumarin, which then binds to the enzyme's active site. nih.govunifi.it This mechanism allows for isoform-selective inhibition. nih.govunifi.it

Studies have shown that coumarin analogues can be potent inhibitors of various human (h) CA isoforms, including hCA I, II, IV, VII, IX, XII, and XIII. nih.govunifi.itnih.gov Notably, many derivatives exhibit selectivity for the tumor-associated isoforms hCA IX and XII over the cytosolic "house-keeping" isoforms hCA I and II. nih.govmdpi.com This selectivity is significant as hCA IX and XII are implicated in cancer progression.

For example, a series of coumarin and psoralen (B192213) analogues were found to be active against hCA IX and XII in the low micromolar to nanomolar range, while showing no activity against hCA I and II. nih.gov Similarly, another set of coumarin derivatives showed potent inhibition of hCA IX, with some compounds being more active than the standard drug acetazolamide. mdpi.com The natural coumarin coladonin and its derivatives have also demonstrated strong and selective inhibition of hCA IX and hCA XII. acs.org

The inhibition constants (Kᵢ) for various coumarin derivatives against different hCA isoforms have been determined in several studies, highlighting their potential as selective inhibitors.

Myosin II Isoform Inhibition

Certain 4-hydroxycoumarin (B602359) derivatives have been investigated as inhibitors of class II myosins, which are motor proteins essential for muscle contraction. nih.govnih.gov These inhibitors are of interest for their potential to treat conditions involving hypercontractile states, such as muscle spasticity. nih.govunimi.it

A lead compound in this area is 3-((N-butylethanimidoyl)ethyl)-4-hydroxy-2H-chromen-2-one (BHC), which was found to inhibit skeletal myosin II. nih.govnih.gov Structure-activity relationship (SAR) studies on analogues of BHC have revealed that modifications to the scaffold can tune the potency and selectivity for different myosin II isoforms (skeletal, cardiac, and nonmuscle). nih.govnih.govresearchgate.net

The inhibitory activity is often assessed by measuring the reduction of steady-state actin-activated Mg²⁺ATPase activity of the myosin isoforms. nih.gov Several analogues with aromatic side arms have shown improved potency (IC₅₀ < 1 µM) and selectivity for skeletal myosin over cardiac myosin. nih.govresearchgate.net Molecular docking studies suggest that these coumarin-based inhibitors bind to the same site on myosin as blebbistatin, a well-characterized myosin II inhibitor. nih.gov

Glycosidase and Amylase Inhibition (e.g., α-Glucosidase, α-Amylase)

Coumarin derivatives have been identified as potential inhibitors of α-glucosidase and α-amylase, enzymes that play a key role in carbohydrate digestion and glucose absorption. mdpi.comnih.gov Inhibition of these enzymes is a therapeutic strategy for managing postprandial hyperglycemia in type 2 diabetes. nih.govbohrium.com

Numerous studies have synthesized and evaluated various coumarin derivatives for their α-glucosidase and α-amylase inhibitory activities. mdpi.comnih.govbohrium.comfrontiersin.orgresearchgate.netrjptonline.org For instance, a study investigating 80 novel coumarin derivatives identified a compound, CD-59, as a potent dual inhibitor of both enzymes. mdpi.comnih.gov In another study, coumarin-fused 4H-pyran derivatives showed significant inhibitory activity against yeast α-glucosidase, with IC₅₀ values in the micromolar range, which were more potent than the standard drug acarbose. bohrium.com Kinetic studies of the most potent compound from this series revealed a competitive mode of inhibition. bohrium.com

Similarly, coumarin-chalcone hybrids have demonstrated significantly enhanced α-glucosidase inhibitory activity compared to the parent compounds, with some hybrids showing mixed-type inhibition. frontiersin.org The structure-activity relationships of these derivatives have been explored, indicating that the hybridization of different molecular skeletons can lead to more potent inhibitors. frontiersin.orgrjptonline.org

Interleukin 5 (IL-5) Inhibition

While direct inhibition of Interleukin 5 (IL-5) by this compound analogues is not extensively detailed in the provided context, the broader anti-inflammatory properties of coumarins suggest a potential modulatory effect on various cytokines. Coumarins have been shown to inhibit the production of several pro-inflammatory cytokines, including IL-6 and TNF-α. frontiersin.orgfrontiersin.orgmdpi.com Given that IL-5 is a key cytokine involved in eosinophilic inflammation, particularly in allergic diseases like asthma, it is plausible that the anti-inflammatory mechanisms of coumarin derivatives could indirectly affect IL-5 pathways. However, specific studies focusing solely on the direct inhibition of IL-5 by these compounds are not highlighted in the search results.

Other Investigated Non-Clinical Biological Activities (e.g., Antimalarial, Anticoagulant, Corrosion Inhibition)

Beyond the more extensively studied areas, analogues of this compound, as part of the broader coumarin class, have been investigated for a variety of other biological and chemical applications in non-clinical settings. These include potential therapeutic uses as antimalarial and anticoagulant agents, as well as industrial applications like corrosion inhibition.

Antimalarial Activity

The coumarin scaffold is a recurring motif in compounds investigated for antimalarial properties. researchgate.netnih.gov The emergence and spread of resistance to existing antimalarial drugs necessitate the development of new and potent alternatives, making coumarin derivatives promising candidates for further research. researchgate.netnih.gov

Research into hybrid molecules has shown that combining the coumarin nucleus with other pharmacologically active moieties can yield compounds with significant antiplasmodial activity. In one study, a series of sulfonamide-based coumarin- ijcsi.prowikipedia.orgaspur.rs-triazole conjugates were synthesized and evaluated in vitro against the 3D7 strain of Plasmodium falciparum. niscpr.res.in Several of these hybrid molecules demonstrated noteworthy activity, with IC₅₀ values in the low micromolar range. niscpr.res.in For instance, a 1,2,3-triazole derivative bearing a primary sulfonamide and a 7-hydroxymethyl-4-methyl-2H-chromen-2-one moiety was identified as the most promising, exhibiting an IC₅₀ of 3.64 µM. niscpr.res.in Another compound, a tertiary sulfonamide with a morpholine scaffold linked to a 7-hydroxy-4-methylcoumarin, also showed remarkable potency with an IC₅₀ of 5.18 µM. niscpr.res.in

Similarly, coumarin-based ferrocenyl 1,3-oxazine hybrids have been assessed for their in vitro antiparasitic potency against the chemosensitive 3D7 P. falciparum strain, with many showing IC₅₀ values in the single-digit micromolar range. mdpi.com Preliminary mechanistic studies on these hybrids suggest that their antimalarial action may involve hemozoin inhibition and interaction with DNA. mdpi.com These findings highlight the potential of the coumarin framework as a platform for developing novel antimalarial agents. researchgate.net

| Compound/Analogue Type | Target Organism | Key Findings |

| Sulfonamide-coumarin- ijcsi.prowikipedia.orgaspur.rs-triazole hybrids | Plasmodium falciparum (3D7 strain) | Four out of twenty-five synthesized compounds showed significant activity (IC₅₀ <10 µM). niscpr.res.in |

| 7c (1,2,3-triazole with primary sulfonamide and 7-hydroxymethyl-4-methyl-2H-chromen-2-one) | Plasmodium falciparum (3D7 strain) | Most active compound with an IC₅₀ value of 3.64 µM. niscpr.res.in |

| 7b (Primary sulfonamide-appended coumarin- ijcsi.prowikipedia.orgaspur.rs-triazole hybrid) | Plasmodium falciparum (3D7 strain) | Showed an IC₅₀ value of 3.68 µM. niscpr.res.in |

| 10c (1,2,3-triazole with 7-hydroxy-4-methylcoumarin and a tertiary sulfonamide with morpholine) | Plasmodium falciparum (3D7 strain) | Demonstrated remarkable potency with an IC₅₀ of 5.18 µM. niscpr.res.in |

| Coumarin-based ferrocenyl 1,3-oxazine hybrids | Plasmodium falciparum (3D7 strain) | Exhibited antiparasitic potency with mostly single-digit micromolar IC₅₀ values. mdpi.com |

Anticoagulant Activity

The anticoagulant properties of coumarin derivatives are among their most well-known biological activities. However, this activity is highly specific to a particular structural class: the 4-hydroxycoumarins. wikipedia.orgtaylorandfrancis.com Coumarin itself does not possess anticoagulant properties. wikipedia.orgzaslavsky.com.ua The key structural requirements for anticoagulant activity in this class are a hydroxyl group at the C-4 position and a large aromatic substituent at the C-3 position. wikipedia.orgtaylorandfrancis.com

These compounds function as vitamin K antagonists. wikipedia.org Their primary mechanism involves the inhibition of the enzyme vitamin K epoxide reductase (VKOR). wikipedia.orgtaylorandfrancis.com This enzyme is crucial for recycling oxidized vitamin K epoxide back to its reduced form, which is an essential cofactor for the γ-carboxylation of glutamate (B1630785) residues in vitamin K-dependent coagulation factors, including Factor II (prothrombin), VII, IX, and X. taylorandfrancis.comzaslavsky.com.ua By inhibiting VKOR, 4-hydroxycoumarin derivatives deplete the supply of reduced vitamin K, thereby impairing the synthesis of functional clotting factors and producing an anticoagulant effect. wikipedia.orgzaslavsky.com.ua